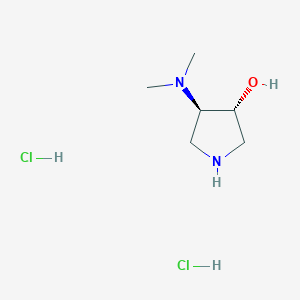

trans-4-(Dimethylamino)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFLRAVIZGQMT-BNTLRKBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNCC1O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CNC[C@H]1O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with dimethylamine and appropriate oxidizing or reducing agents. One common method includes the use of a starting material such as 4-pyrrolidinone, which undergoes reductive amination with dimethylamine under catalytic hydrogenation conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(Dimethylamino)pyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amines under basic conditions.

Major Products:

Oxidation: Formation of 4-(dimethylamino)pyrrolidin-3-one.

Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its potential as a pharmacological agent. Its structure allows it to interact with various receptors, making it a candidate for drug development targeting conditions such as pain management and neurological disorders.

Case Study: Opioid Receptor Modulation

Research indicates that derivatives of pyrrolidine compounds, including trans-4-(Dimethylamino)pyrrolidin-3-ol, can act on mu-opioid receptors (MOR) while also modulating dopamine receptors (D3R). Such dual-action could reduce the risk of opioid dependence while providing analgesic effects. For instance, studies have shown that certain modifications to the pyrrolidine structure can enhance selectivity for D3R over D2R, potentially minimizing side effects associated with traditional opioids .

Cancer Research

Recent studies have investigated the effects of pyrrolidine derivatives on cancer cell lines. This compound has been tested for its cytotoxicity against various cancer types.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | Effect on Colony Formation |

|---|---|---|---|

| 3c | MDA-MB-231 (Breast) | 7.3 ± 0.4 | Significant reduction |

| 5k | Panc-1 (Pancreatic) | 10.2 ± 2.6 | Moderate effect |

| 3d | MDA-MB-231 | Not provided | Strong inhibition |

These findings suggest that the compound may disrupt tumor growth and viability, making it a potential lead for further development in anticancer therapies .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations enhances its utility in creating diverse chemical entities.

Common Reactions:

- Oxidation: Can form ketones or aldehydes.

- Reduction: Can yield various alcohol derivatives.

- Substitution: Participates in nucleophilic substitution reactions.

Pharmacological Insights

The pharmacological profile of this compound suggests it may function as an enzyme inhibitor or modulator in metabolic pathways involving neurotransmitters and other biologically active compounds. The hydroxyl group and dimethylamino moiety are crucial for these interactions, influencing binding affinities and selectivity towards specific targets .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

Pyrrolidine vs. Piperidine Derivatives

- trans-4-(Dimethylamino)pyrrolidin-3-ol (pyrrolidine core): The five-membered ring introduces ring puckering, which positions the hydroxyl and dimethylamino groups in a fixed spatial arrangement. This can enhance binding to compact active sites, such as those in dopamine transporters .

- For example, a piperidin-3-ol derivative with a methoxyphenyl substituent demonstrated efficacy in treating proliferative diseases .

Table 1: Core Structure Comparison

Substituent Position and Functional Groups

trans-4-(Dimethylamino) Group

- trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium (ASP): This fluorescent dopamine transporter substrate shares the trans-4-dimethylamino motif but incorporates a styryl-pyridinium core. ASP exhibits temperature-dependent cellular uptake, highlighting the role of the dimethylamino group in transporter recognition . In contrast, this compound lacks the conjugated styryl system, which may reduce fluorescence but improve metabolic stability.

Hydroxyl Group vs. Ester Derivatives

- Ethyl 4-(Dimethylamino)benzoate: This ester derivative demonstrated higher reactivity in resin cements compared to aliphatic amines like 2-(dimethylamino)ethyl methacrylate. The aromatic dimethylamino group enhances electron donation, improving polymerization efficiency .

Table 2: Functional Group Impact

Physicochemical Properties

- Melting Point and Solubility: trans-4-(4-Fluorophenyl)-3-piperidineme (a piperidine analog) has a melting point of 123–124°C and a predicted pKa of ~14.93 . The hydroxyl group in this compound likely lowers its pKa compared to tertiary amines, increasing water solubility at physiological pH.

- Reactivity : Pyrrolidine derivatives synthesized via reflux with aliphatic amines (e.g., Method A/B in ) often yield crystalline precipitates, suggesting similar synthetic feasibility for the target compound.

Biological Activity

trans-4-(Dimethylamino)pyrrolidin-3-ol, also known as (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol, is a chiral compound that has attracted significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a dimethylamino group and a hydroxyl group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor function. The compound can inhibit specific enzymes involved in metabolic pathways, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes that play critical roles in metabolic processes, which may have implications for therapeutic applications in metabolic disorders.

- Receptor Modulation: It interacts with receptors, potentially influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- The compound has demonstrated antibacterial properties against various strains of bacteria. For instance, studies have shown it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Bacillus subtilis 75 Enterococcus faecalis 125 Escherichia coli <125 Pseudomonas aeruginosa 150 -

Analgesic and Anti-inflammatory Effects:

- Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.

- Anticancer Activity:

Study on Antimicrobial Properties

A study published in 2024 evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against multiple pathogens, supporting its potential use in treating infections caused by resistant strains .

Anticancer Research

In another study focused on its anticancer properties, this compound was tested against MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the enantioselective synthesis of trans-4-(dimethylamino)pyrrolidin-3-ol?

- Methodological Answer : Asymmetric 1,3-dipolar cycloaddition is a validated approach for synthesizing enantiomerically pure pyrrolidin-3-ol derivatives. For example, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized via this method using chiral auxiliaries to control stereochemistry . Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) are critical for isolating the trans isomer . Chiral HPLC or polarimetry should confirm enantiomeric purity .

Q. How can the structural integrity of trans-4-(dimethylamino)pyrrolidin-3-ol be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to verify the trans configuration (e.g., coupling constants for vicinal protons).

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical assignment .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for stabilizing trans-4-(dimethylamino)pyrrolidin-3-ol in solution?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance stability due to hydrogen-bonding interactions with the hydroxyl and dimethylamino groups. Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How does stereochemical inversion (e.g., cis vs. trans) impact biological activity in pyrrolidin-3-ol derivatives?

- Methodological Answer : Stereochemistry significantly affects receptor binding. For example, (3S)-1-(pyridin-2-yl)pyrrolidin-3-ol exhibits distinct enzyme inhibition compared to its enantiomer due to spatial alignment of the hydroxyl group . Use molecular docking or surface plasmon resonance (SPR) to compare binding affinities of stereoisomers .

Q. What strategies resolve contradictions in reported solubility data for trans-4-(dimethylamino)pyrrolidin-3-ol?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms.

- Purification : Re-crystallize using mixed solvents (e.g., DMF/EtOH) to isolate pure polymorphs .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation, which influence solubility .

- High-Throughput Screening : Test solubility across pH gradients and solvent mixtures .

Q. How can computational modeling optimize reaction conditions for trans-4-(dimethylamino)pyrrolidin-3-ol synthesis?

- Methodological Answer :

- DFT Calculations : Predict transition states and energy barriers for stereochemical control .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts, temperatures, and solvents .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution to minimize racemization .

- Stability Studies : Monitor degradation under varying pH, temperature, and light using accelerated stability protocols .

- Biological Assays : Prioritize in vitro models (e.g., enzyme inhibition assays) before advancing to in vivo studies due to stereospecific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.